Cas no 96382-85-3 (cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid)

Technical Introduction: cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid is a versatile cyclopentane derivative featuring both a carboxylic acid and a methyl ester functional group in a cis configuration. This bifunctional structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of fine chemicals, pharmaceuticals, and chiral building blocks. The cis orientation of the substituents offers distinct stereochemical advantages in cyclization and ring-functionalization reactions. The compound’s stability under standard conditions and compatibility with common reagents enhance its utility in multistep syntheses. Its balanced polarity ensures good solubility in organic solvents, facilitating purification and downstream applications. This product is suitable for researchers requiring precise stereocontrol in cyclopentane-based frameworks.
cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid structure
96382-85-3 structure
Product Name:cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid
CAS No:96382-85-3
MF:C8H12O4
MW:172.178483009338
MDL:MFCD01311176
CID:839168
PubChem ID:10888375
Update Time:2025-08-03

cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • CIS-3-CARBOMETHOXYCYCLOPENTANE-1-CARBOXYLIC ACID
    • (1R,3S)-rel-3-(Methoxycarbonyl)cyclopen
    • (1R,3S)-rel-3-(Methoxycarbonyl)cyclopentanecarboxylic acid
    • 1,3-Cyclopentanedicarboxylic acid, monomethyl ester, cis-
    • cis-1,3-Cyclopentanedicarboxylic acid monomethyl ester
    • 1,3-Cyclopentanedicarboxylic acid, monomethyl ester, (1R,3S)-rel- (9CI)
    • 1,3-Cyclopentanedicarboxylic acid, monomethyl ester, cis-(±)- (ZCI)
    • rel-1-Methyl (1R,3S)-1,3-cyclopentanedicarboxylate (ACI)
    • cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid
    • C77325
    • EN300-100866
    • (1R,3S)-3-methoxycarbonylcyclopentane-1-carboxylic acid
    • E77538
    • FVUHGTQDOMGZOT-RITPCOANSA-N
    • 1098881-13-0
    • SCHEMBL439125
    • MFCD01311176
    • CS-0127877
    • Z1198156568
    • AKOS006278152
    • cis-3-(Methoxycarbonyl)cyclopentanecarboxylic acid
    • (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid
    • WDA38285
    • (1R,3S)-rel-3-(Methoxycarbonyl)cyclopentanecarboxylicacid
    • DS-9644
    • (1R,3S)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid
    • 96382-85-3
    • MDL: MFCD01311176
    • Inchi: 1S/C8H12O4/c1-12-8(11)6-3-2-5(4-6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6+/m0/s1
    • InChI Key: FVUHGTQDOMGZOT-NTSWFWBYSA-N
    • SMILES: C([C@@H]1CC[C@H](C(=O)O)C1)(=O)OC

Computed Properties

  • Exact Mass: 172.07400
  • Monoisotopic Mass: 172.07355886g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 63.6Ų

Experimental Properties

  • Density: 1.242
  • Boiling Point: 286 ºC
  • Flash Point: 115 ºC
  • PSA: 63.60000
  • LogP: 0.66030

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cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  12 h, 25 °C
Reference
Macrocyclic amide compounds and application thereof
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Production Method 2

Reaction Conditions
1.1 Solvents: Methanol ;  rt → 45 °C; 20 h, 45 °C
Reference
Imidazo[1,5-a]pyrazin-3-ylbenzamides as Btk inhibitors and their preparation
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Solvents: Methanol
Reference
Synthesis of cyclopentane analogs of 1-(2',3'-dideoxy-β-glycero-pentofuranosyl)pyrimidine nucleosides
Hronowski, Lucjan J. J.; Szarek, Walter A., Canadian Journal of Chemistry, 1988, 66(1), 61-70

Production Method 4

Reaction Conditions
1.1 Solvents: Methanol ;  4 h, reflux
Reference
Conformational Restriction and Enantioseparation Increase Potency and Selectivity of Cyanoguanidine-Type Histamine H4 Receptor Agonists
Geyer, Roland; Nordemann, Uwe; Strasser, Andrea; Wittmann, Hans-Joachim; Buschauer, Armin, Journal of Medicinal Chemistry, 2016, 59(7), 3452-3470

Production Method 5

Reaction Conditions
Reference
Enzymes in organic synthesis. 33. Stereoselective pig liver esterase-catalyzed hydrolyses of meso cyclopentyl-, tetrahydrofuranyl-, and tetrahydrothiophenyl-1,3-diesters
Jones, J. Bryan; Hinks, R. Scott; Hultin, Philip G., Canadian Journal of Chemistry, 1985, 63(2), 452-6

Production Method 6

Reaction Conditions
1.1 Solvents: Methanol ;  rt; 1 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Reference
Cycloalkyl-linked diheterocycle derivatives and their preparation and use for the treatment of abnormal cell growth
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Production Method 7

Reaction Conditions
1.1 Solvents: Methanol ;  20 h, rt → 45 °C
Reference
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Production Method 8

Reaction Conditions
Reference
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Production Method 9

Reaction Conditions
Reference
Enantioselective synthesis of (+)- and (-)-cis-3-aminocyclopentanecarboxylic acids by enzymatic asymmetrization
Chenevert, Robert; Martin, Richard, Tetrahedron: Asymmetry, 1992, 3(2), 199-200

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Amadis Chemical Company Limited
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(CAS:96382-85-3)cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid
Order Number:A922865
Stock Status:in Stock
Quantity:10g/5g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:34
Price ($):751.0/450.0/150.0
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Additional information on cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid

Cis-3-(Methoxycarbonyl)Cyclopentane-1-Carboxylic Acid: A Comprehensive Overview

Cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid, identified by the CAS number 96382-85-3, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a cyclopentane ring with two carboxylic acid groups and a methoxycarbonyl substituent. The cis configuration refers to the spatial arrangement of these substituents, where the two carboxylic acid groups are on the same side of the cyclopentane ring.

The synthesis of cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid involves a series of carefully controlled reactions, including oxidation, esterification, and cyclization steps. Recent advancements in asymmetric catalysis have enabled the selective formation of the cis isomer, which is crucial for its desired properties in various applications. Researchers have also explored alternative synthetic pathways using biocatalysts, such as lipases, to enhance the efficiency and sustainability of the production process.

In terms of applications, this compound has found utility in the development of advanced materials, particularly in the field of polymeric coatings and adhesives. Its ability to form strong intermolecular hydrogen bonds makes it an ideal candidate for creating high-performance materials with excellent mechanical and thermal properties. Recent studies have demonstrated its potential as a building block for self-healing polymers, where its carboxylic acid groups play a critical role in dynamic covalent bonding.

The chemical properties of cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid are heavily influenced by its molecular structure. The cyclopentane ring provides rigidity and stability, while the methoxycarbonyl group introduces electron-donating effects that influence reactivity. Computational chemistry studies have provided deeper insights into its electronic structure, revealing that the compound exhibits a high degree of conjugation between the carboxylic acid groups and the cyclopentane ring.

From an environmental perspective, there is growing interest in understanding the biodegradation pathways of this compound. Recent research has shown that under aerobic conditions, it undergoes rapid microbial degradation, making it a more eco-friendly alternative to traditional synthetic polymers. This property aligns with current trends toward sustainable chemistry and green manufacturing processes.

In conclusion, cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid represents a versatile and innovative compound with wide-ranging applications across multiple disciplines. Its unique structure, coupled with advancements in synthetic methodologies and material science, positions it as a key player in future technological developments.

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(CAS:96382-85-3)cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid
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Quantity:10g/5g/1g
Price ($):751.0/450.0/150.0
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